molecular formula C16H21N3O3 B6444333 5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2549055-15-2

5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B6444333
CAS No.: 2549055-15-2
M. Wt: 303.36 g/mol
InChI Key: JAFDPQRCBKPWMX-UHFFFAOYSA-N
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Description

The compound 5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine features a pyrimidine core substituted at position 5 with a methoxy group and at position 2 with a piperidin-4-yloxy moiety. The piperidine ring is further functionalized at the 1-position with a (5-methylfuran-2-yl)methyl group. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with analogs reported in antiviral, antiparasitic, and antimycobacterial contexts .

Properties

IUPAC Name

5-methoxy-2-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-12-3-4-14(21-12)11-19-7-5-13(6-8-19)22-16-17-9-15(20-2)10-18-16/h3-4,9-10,13H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFDPQRCBKPWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)OC3=NC=C(C=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the piperidine derivative by reacting 5-methylfuran-2-carbaldehyde with piperidine under suitable conditions. This intermediate is then coupled with a methoxy-substituted pyrimidine derivative using a suitable coupling reagent, such as a palladium catalyst, under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the methoxy group may result in various substituted pyrimidine derivatives.

Scientific Research Applications

5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-[5-(Methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine ()

  • Core Structure : Tetrahydropyrimidine (partially saturated pyrimidine ring) vs. the fully aromatic pyrimidine in the target compound.
  • Substituents :
    • Furan moiety : 5-(methoxymethyl)furan-2-yl () vs. 5-methylfuran-2-yl in the target. The methoxymethyl group may enhance solubility but reduce lipophilicity compared to the methyl group.
    • Position 2 : A ketone (2-oxo) in the analog vs. an ether-linked piperidine in the target. This difference likely influences hydrogen-bonding capacity and target binding .
  • Synthesis : The analog was synthesized via Biginelli reaction, emphasizing its utility in generating diversely substituted pyrimidines .

6-Amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine ()

  • Core Structure: Pyrazolo[3,4-d]pyrimidine (a fused bicyclic system) vs. the monocyclic pyrimidine in the target.
  • Piperidin-4-yl group: Shared with the target compound, suggesting this substituent may serve as a pharmacophore for targeting parasitic enzymes .
  • Biological Activity : Demonstrated in vivo efficacy in visceral leishmaniasis models, highlighting the therapeutic relevance of piperidine-pyrimidine hybrids .

5-Methyl-1-(1-(4-Substituted Quinolin-2-ylmethyl)piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione ()

  • Core Structure : Pyrimidine-2,4-dione (uracil derivative) vs. the methoxy-pyrimidine in the target.
  • Piperidin-4-yl linkage: Similar to the target, but with a dione moiety that may alter electronic properties (e.g., increased polarity) .
  • Synthesis : Microwave-assisted coupling and deprotection steps, suggesting scalable routes for piperidine-pyrimidine hybrids .

1-(5-Hydroxymethyl-4-[5-(5-Oxo-piperidin-1-yl-penta-1,3-dienyl)-benzo[1,3]dioxol-2-yl]-tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4-dione ()

  • Core Structure : Benzo[1,3]dioxole-tethered pyrimidine-dione, contrasting with the furan-piperidine-pyrimidine architecture of the target.
  • Electronic Properties: Computational studies on this analog suggest that electron-withdrawing groups (e.g., dione) modulate charge distribution, affecting interaction with biological targets .

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